molecular formula C20H14O5 B178432 Isosalvipuberulin CAS No. 115321-32-9

Isosalvipuberulin

Cat. No.: B178432
CAS No.: 115321-32-9
M. Wt: 334.3 g/mol
InChI Key: HIBSGIRHUQGFAD-SFHVURJKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Isosalvipuberulin can be isolated from Salvia puberula through a series of chromatographic techniques. The dried aerial parts of the plant are extracted with acetone, and the extract is then chromatographed on active charcoal . The eluate is further purified using silica gel, Lobar RP-18 column, and high-performance liquid chromatography (HPLC) to yield pure this compound .

Industrial Production Methods

Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources, specifically from Salvia species .

Chemical Reactions Analysis

Types of Reactions

Isosalvipuberulin undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of this compound .

Comparison with Similar Compounds

Properties

IUPAC Name

(13R)-13-(furan-3-yl)-11-methyl-4,14-dioxatetracyclo[8.7.0.02,6.012,16]heptadeca-1(17),2(6),8,10,12(16)-pentaene-5,15-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O5/c1-10-12-3-2-4-13-16(9-24-19(13)21)14(12)7-15-17(10)18(25-20(15)22)11-5-6-23-8-11/h2-3,5-8,18H,4,9H2,1H3/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIBSGIRHUQGFAD-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CCC3=C(C2=CC4=C1C(OC4=O)C5=COC=C5)COC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C=CCC3=C(C2=CC4=C1[C@@H](OC4=O)C5=COC=C5)COC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10921671
Record name 8-(Furan-3-yl)-7-methyl-4,8-dihydro-3H-furo[3',4':3,4]cyclohepta[1,2-f][2]benzofuran-3,10(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10921671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115321-32-9
Record name Isopuberulin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115321329
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-(Furan-3-yl)-7-methyl-4,8-dihydro-3H-furo[3',4':3,4]cyclohepta[1,2-f][2]benzofuran-3,10(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10921671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the known origin of Isosalvipuberulin?

A1: this compound, alongside other clerodane diterpenoids, was originally isolated from the aerial parts of Salvia dugesii. [] This discovery contributed significantly to the understanding of the chemical diversity within the Salvia genus.

Q2: Has this compound been found in other plant species besides Salvia dugesii?

A2: Yes, this compound has also been identified in Salvia leucantha CAV. [] This suggests a potential chemotaxonomic link between these two Salvia species and raises interesting questions about the biosynthetic pathways involved in producing this specific diterpenoid.

Q3: How does the structure of this compound compare to other related diterpenoids?

A3: While the provided abstracts don't delve into the specific structural details of this compound, they highlight the synthesis of closely related compounds like Salvileucalin C and Dugesin B. [, ] These syntheses often involve complex reactions such as Beckwith-Dowd ring expansions and photoinduced electrocyclic ring contractions, indicating the intricate and potentially similar structures of these diterpenoids. Further research is needed to elucidate the precise structural characterization of this compound and its relationship to these related compounds.

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